molecular formula C13H9Cl2NO B1452550 2-(2,5-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187165-91-8

2-(2,5-Dichlorobenzoyl)-6-methylpyridine

Cat. No. B1452550
M. Wt: 266.12 g/mol
InChI Key: HXXYWJHIQYOSJA-UHFFFAOYSA-N
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Description

“2,5-Dichlorobenzoyl chloride” is a chemical compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It’s commonly used in laboratory settings .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of “2,5-Dichlorobenzoyl chloride” has been confirmed by various methods including nuclear magnetic resonance and infrared spectroscopy . The compound crystallizes in triclinic space group P ī .


Physical And Chemical Properties Analysis

“2,5-Dichlorobenzoyl chloride” is a solid at 20 degrees Celsius . It has a refractive index of 1.59 . It’s soluble in toluene .

Scientific Research Applications

  • Synthetic Strategies of Benzoxazoles

    • Field : Synthetic Organic Chemistry
    • Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
    • Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Friedel-Crafts Acylation of Benzene Derivatives

    • Field : Organic Chemistry
    • Application : Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds . This is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
    • Methods : The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems . The author tries to cover all the literature in this area .
    • Results : Some of the methods described are useful in organic synthesis, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
  • Preparation of Substituted Poly (2,5-benzophenone)s and Their Copolymers
    • Field : Polymer Chemistry
    • Application : The monomers were prepared by Friedel–Crafts catalyzed reaction of 2, 5-dichlorobenzoyl chloride and several aromatic compounds . These monomers can be used to prepare substituted poly (2,5-benzophenone)s and their copolymers .
    • Methods : The Friedel–Crafts reaction is a type of electrophilic aromatic substitution. The reaction starts by the Lewis acid binding to the halogen atom on the acyl chloride, forming a complex which improves the electrophilicity of the carbonyl carbon . The benzene’s nucleophilic pi electrons attack the positively charged carbonyl carbon, and the complex dissociates, restoring the aromaticity .
    • Results : The resulting product is a substituted benzophenone, which can be further reacted to form various polymers .
  • Friedel-Crafts Acylation of Benzene Derivatives Using Various Catalytic Systems
    • Field : Organic Chemistry
    • Application : Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids and miscellaneous catalytic systems . Some of the methods described above are useful in organic synthesis, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals and fragrances .
    • Methods : The author tries to cover all the literature in this area . The ability to manipulate or modify substrates containing a variety of functional groups can simplify a synthetic sequence and improve overall product yields .
    • Results : Friedel-Crafts acylation of aromatic compounds is one of the most frequently used reactions in organic synthesis to form C-C bonds, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals and fragrances .

Safety And Hazards

“2,5-Dichlorobenzoyl chloride” is considered hazardous. It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

(2,5-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-7-9(14)5-6-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXYWJHIQYOSJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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